![molecular formula C20H22FN5O3 B2736787 1-(4-Fluorophenyl)-3-(2-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)imidazolidin-2-one CAS No. 2097904-19-1](/img/structure/B2736787.png)
1-(4-Fluorophenyl)-3-(2-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)imidazolidin-2-one
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Description
1-(4-Fluorophenyl)-3-(2-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)imidazolidin-2-one is a useful research compound. Its molecular formula is C20H22FN5O3 and its molecular weight is 399.426. The purity is usually 95%.
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Scientific Research Applications
Fluorescence and pH-Sensing Applications
Imidazolidin-2-one derivatives like the compound have been studied for their fluorescence properties. For instance, imidazo[1,5-a]pyridinium ions, related to imidazolidin-2-one, are highly emissive and water-soluble fluorophores, showing potential as pH sensors due to their distinct de-excitation pathways and dual emission response to pH changes (Hutt et al., 2012).
Biochemical Interactions and Inhibition Studies
Imidazolidin-2-one structures have been involved in biochemical studies, particularly in kinase inhibition. A study synthesized and tested various imidazoles, including those with 4-fluorophenyl substitution, for their ability to inhibit p38 MAP kinase and TNF-α release, demonstrating their potential in biochemical modulation and therapeutic applications (Koch et al., 2008).
Pharmacodynamics and Metabolic Studies
Imidazolidin-2-one derivatives are also relevant in pharmacodynamics and metabolic studies. For example, a study on FYL-67, an analogue of linezolid with an imidazolidin-2-one structure, investigated its phase I metabolism using LC-MS/MS, which is crucial for drug development and understanding drug interactions (Sang et al., 2016).
Synthetic Chemistry and Novel Derivative Development
Research in synthetic chemistry frequently involves the development of novel imidazolidin-2-one derivatives. This includes the synthesis of compounds with potential pharmacological applications, such as anti-inflammatory and analgesic agents (Farag et al., 2012).
Molecular Structure and Crystallography
Imidazolidin-2-one derivatives have also been a subject in crystallography and molecular structure studies. Analyzing their crystal and molecular structures can provide insights into their potential applications in various fields, including medicinal chemistry (Richter et al., 2023).
properties
IUPAC Name |
1-(4-fluorophenyl)-3-[2-[3-(2-methylpyrimidin-4-yl)oxypyrrolidin-1-yl]-2-oxoethyl]imidazolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN5O3/c1-14-22-8-6-18(23-14)29-17-7-9-24(12-17)19(27)13-25-10-11-26(20(25)28)16-4-2-15(21)3-5-16/h2-6,8,17H,7,9-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGSYSCUJHWRMCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CCN(C2)C(=O)CN3CCN(C3=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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